molecular formula C₃₉H₇₁ClO₄ B1142320 [2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate CAS No. 1639207-42-3

[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Cat. No. B1142320
CAS RN: 1639207-42-3
M. Wt: 639.43
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate steps to ensure the correct configuration and functionalization of the molecule. For example, the synthesis of cyclopropene and cyclopropane fatty acids analogues involves protecting the cyclopropene ring through iodination to enable oxidation and subsequent deprotection using activated zinc, showcasing the complexity and precision required in synthetic chemistry (Hartmann et al., 1994).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the behavior and reactivity of a compound. The crystal structure of related compounds can be determined using single crystal X-ray diffraction, providing insights into their conformation and intramolecular interactions, as seen in studies on various organics and inorganics (Ganapathy et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs can reveal its reactivity and potential for further transformation. For instance, the action of ozone on similar esters in polar solvents demonstrates the formation of aldehyde and carboxylic acid groups, highlighting its oxidative susceptibility (Killops, 1986).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are pivotal for practical applications. These properties are determined through rigorous testing and analysis, often using diffractometer data and solubility studies in various solvents to understand the compound's behavior in different conditions (Begley et al., 1981).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for functional group transformations, are essential for synthesizing derivatives and understanding the compound's utility in chemical synthesis. Studies on the reactivity of similar compounds with different reagents and conditions can shed light on these properties and guide future synthetic applications (Yuan et al., 2018).

Scientific Research Applications

Phase Equilibria Studies

Research conducted by Perko, Knez, and Škerget (2012) explored the phase equilibria of glycerol tristearate and glycerol trioleate (which shares structural similarities with the compound of interest) in carbon dioxide and sulfur hexafluoride. This study is significant for understanding the solubility and behavior of such compounds under varying pressures and temperatures, offering insights into their potential industrial and pharmaceutical applications (Perko et al., 2012).

Synthesis and Characterization of Novel Compounds

Singh and Singh (2006) reported on the synthesis of β-halo thioethoxylates from olefinic fatty methyl esters, demonstrating a method for functionalizing compounds structurally related to "[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate" (Singh & Singh, 2006). This research opens pathways for the development of materials and agents with specialized properties.

Liquid Crystalline Phases and Redox Activity

Barauskas et al. (2003) investigated the phase and electrochemical behavior of aqueous mixtures of monoolein and synthetic ferrocene derivatives containing long alkyl chains, including compounds structurally akin to "[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate." Their findings suggest potential applications in creating redox-active liquid crystalline phases, which could be useful in the development of new materials for electronic and sensing applications (Barauskas et al., 2003).

Biochemical Applications

Research by Mohini et al. (2016) on the synthesis and evaluation of ricinoleic acid-based lipoamino acid derivatives from (Z)-methyl-12-aminooctadec-9-enoate and different L-amino acids highlighted the antimicrobial and anti-biofilm activities of these compounds. Their work demonstrates the biochemical potential of fatty acid derivatives in medical and pharmaceutical applications, offering a basis for the development of new therapeutic agents (Mohini et al., 2016).

Safety And Hazards

The safety and hazards of the compound would depend on factors like its reactivity, toxicity, and environmental impact. Standard resources for this information include Material Safety Data Sheets (MSDS) and databases like the one maintained by the European Chemicals Agency .

properties

IUPAC Name

[2-chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZPTUUOSKRURB-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H71ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Chloropropane-1,3-diyl Dioleate

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